1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Overview
Description
1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioates: Formed by reacting with thiols.
Scientific Research Applications
1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways: In biological systems, the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, such as lysine or cysteine. This modification can alter the activity and function of the target proteins, providing insights into their biological roles .
Comparison with Similar Compounds
1-(2-Methylpropyl)-1H-imidazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
1-(2-Methylpropyl)-1H-imidazole-4-sulfonate: Contains a sulfonate ester group.
1-(2-Methylpropyl)-1H-imidazole-4-sulfonothioate: Features a sulfonothioate group.
Uniqueness: 1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is unique due to its high reactivity and versatility as an electrophilic reagent. Its ability to introduce sulfonyl groups into a wide range of substrates makes it a valuable tool in organic synthesis and chemical biology .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBKLMOLSLHUCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339876-92-4 | |
Record name | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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